1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
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Overview
Description
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pentanone chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .
Mechanism of Action
Target of Action
Similar compounds have been shown to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of cox enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . The inhibition of COX enzymes disrupts the conversion of arachidonic acid to prostaglandins and leukotrienes, leading to a decrease in inflammation and pain .
Result of Action
Based on the potential inhibition of cox enzymes, it can be inferred that the compound may reduce the production of prostaglandins, leading to a decrease in inflammation and pain .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one interacts with various enzymes and proteins in biochemical reactions . It has been found to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity is mediated chiefly through inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
The compound influences cell function by mediating inflammation and pain . It impacts cell signaling pathways, gene expression, and cellular metabolism . It is believed to inhibit COX-2, an enzyme induced at the sites of inflammation throughout the body .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the cyclo-oxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Temporal Effects in Laboratory Settings
It has been observed that some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Metabolic Pathways
The compound is involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . It interacts with enzymes such as COX-1 and COX-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its antipsychotic properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and piperazine-containing molecules, such as:
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives .
Uniqueness
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLURLCMZHCHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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